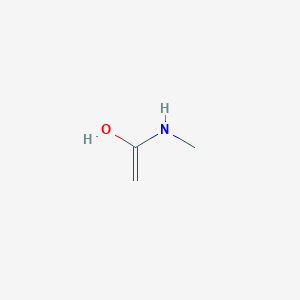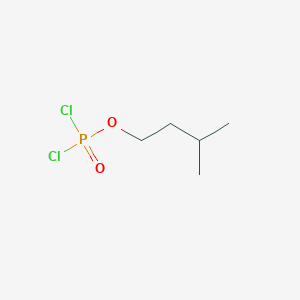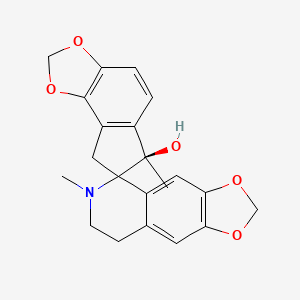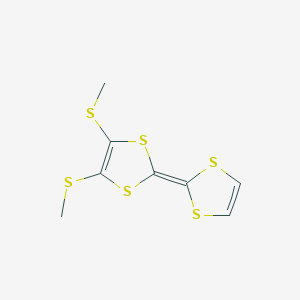
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is an organosulfur compound that belongs to the class of dithioles This compound is characterized by the presence of two dithiol rings and two methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- typically involves the reaction of 1,3-dithiol-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithioles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is primarily related to its electronic properties. The compound can interact with various molecular targets through electron transfer processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(methylthio)-
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(hexadecylthio)-
- **2-(Nitrosomethylene)-1,3-dithiole derivatives
Uniqueness
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials for electronic applications.
Eigenschaften
CAS-Nummer |
118148-28-0 |
|---|---|
Molekularformel |
C8H8S6 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C8H8S6/c1-9-5-6(10-2)14-8(13-5)7-11-3-4-12-7/h3-4H,1-2H3 |
InChI-Schlüssel |
QNHKZXOAIWVKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(SC(=C2SC=CS2)S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


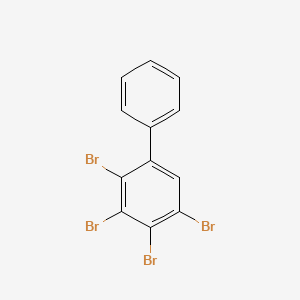
![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
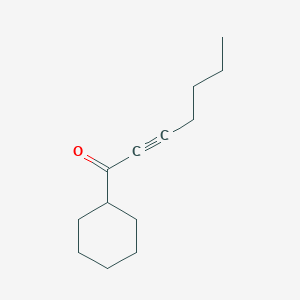
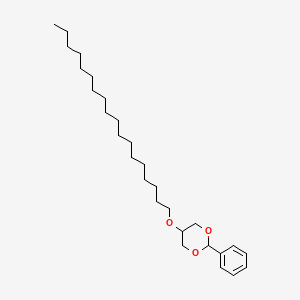
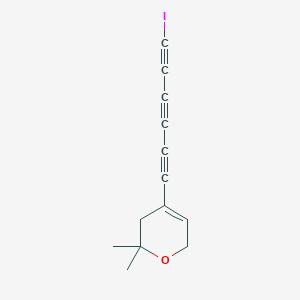
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
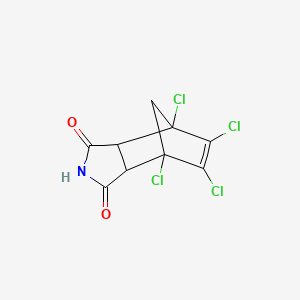
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
